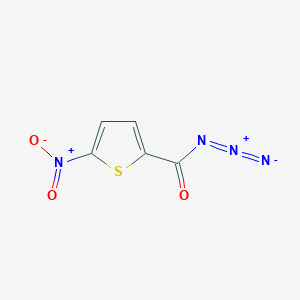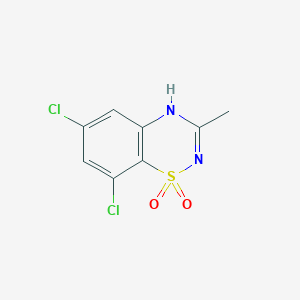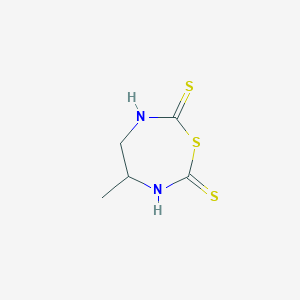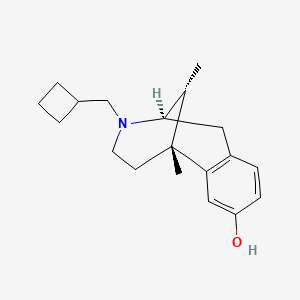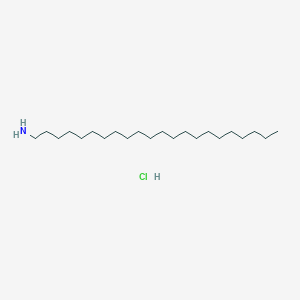
Docosan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosan-1-amine;hydrochloride, also known as 1-docosanamine hydrochloride, is a long-chain primary amine with the molecular formula C22H47N·HCl. It is a white to off-white solid that is soluble in water and organic solvents. This compound is used in various applications, including as an intermediate in organic synthesis and in the production of surfactants and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosan-1-amine;hydrochloride can be synthesized through several methods. One common method involves the reduction of docosanoic acid (behenic acid) to docosanol, followed by the conversion of docosanol to docosan-1-amine via amination. The final step involves the reaction of docosan-1-amine with hydrochloric acid to form the hydrochloride salt.
Reduction of Docosanoic Acid: Docosanoic acid is reduced to docosanol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Amination of Docosanol: Docosanol is then aminated using ammonia or an amine source under high pressure and temperature to yield docosan-1-amine.
Formation of Hydrochloride Salt: Docosan-1-amine is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction and amination processes, followed by purification steps to obtain the desired purity. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Docosan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it back to docosanol or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alcohols (e.g., docosanol)
Substitution: Alkylated or acylated amines
Scientific Research Applications
Docosan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants, emulsifiers, and other organic compounds.
Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of docosan-1-amine;hydrochloride involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins, potentially altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Docosanol: A long-chain alcohol used in antiviral creams.
Behenic Acid: A long-chain fatty acid used in cosmetics and lubricants.
Stearyl Amine: Another long-chain amine with similar properties and applications.
Uniqueness
Docosan-1-amine;hydrochloride is unique due to its specific combination of a long hydrophobic chain and an amine group, making it versatile in various chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it suitable for use in aqueous environments.
Properties
CAS No. |
14191-28-7 |
|---|---|
Molecular Formula |
C22H48ClN |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
docosan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H47N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23;/h2-23H2,1H3;1H |
InChI Key |
OVBCZFVMOZVLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)
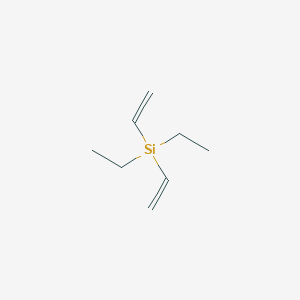

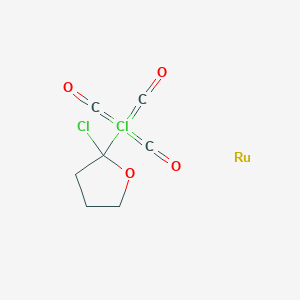



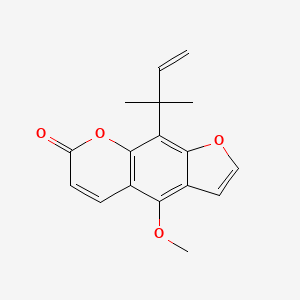
![benzyl N-[2-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B14700611.png)
